molecular formula C9H16N2S B3012760 N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea CAS No. 681253-82-7

N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea

Cat. No.: B3012760
CAS No.: 681253-82-7
M. Wt: 184.3
InChI Key: RCPRDNHLNDSTGX-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea is a thiourea derivative featuring a norbornane (bicyclo[2.2.1]heptane) group attached to one nitrogen atom and a methyl group to the other. Thioureas are characterized by the –N–C(=S)–N– functional group, which confers strong coordination capabilities with metal ions and utility in heterocyclic synthesis . The norbornyl substituent introduces steric bulk and hydrophobicity, distinguishing this compound from simpler alkyl or aryl thioureas.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-10-9(12)11-8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPRDNHLNDSTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bicyclo[2.2.1]hept-2-yl-N’-methylthiourea typically involves the reaction of norbornylamine with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea derivative.

Industrial Production Methods

While specific industrial production methods for N-bicyclo[2.2.1]hept-2-yl-N’-methylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-bicyclo[2.2.1]hept-2-yl-N’-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-N’-methylthiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N’-methylthiourea involves its interaction with molecular targets such as enzymes or receptors. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can enhance binding affinity and specificity. The thiourea group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Thiourea and Urea Derivatives

Structural and Electronic Comparisons

Substituent Effects

Norbornyl vs. Heterocyclic Substituents: N-(2-Pyridyl)-N'-methylthiourea (): The pyridyl group enables chelation with metal ions (e.g., Cu(I)), forming stable 1:1 or 1:2 complexes. In contrast, the norbornyl group in the target compound sterically hinders chelation, favoring monodentate coordination . N-(2-Furoyl)-N'-(2-pyridyl)thiourea (): Intramolecular hydrogen bonding between the pyridyl N and thiourea NH stabilizes a planar conformation. The norbornyl group disrupts such interactions, leading to distinct crystal packing .

Thiourea vs. Urea Derivatives :

  • N-bicyclo[2.2.1]hept-2-ylurea (): Replacing the thiocarbonyl (C=S) with carbonyl (C=O) reduces polarizability and metal-binding affinity. The urea derivative (MW = 154.21 g/mol) is less reactive in coordination chemistry compared to the thiourea analog .
Molecular Weight and Hydrophobicity
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
Target Compound C₉H₁₄N₂S 182.29 Norbornyl, Methyl
N-(2-Pyridyl)-N'-methylthiourea C₇H₈N₃S 166.22 Pyridyl, Methyl
N-bicyclo[2.2.1]hept-2-ylurea C₈H₁₄N₂O 154.21 Norbornyl, –O–
1-Bicyclo[2.2.1]hept-2-yl-3-[2-(2-pyridinyl)ethyl]thiourea () C₁₅H₂₁N₃S 275.41 Norbornyl, Pyridinyl-ethyl

Coordination Chemistry and Metal Complexation

Copper(I) Complexes: Pyridyl thioureas (e.g., N-(2-pyridyl)-N'-phenylthiourea) form 1D polymeric chains or 2D networks via N/S bridging (). In contrast, the target compound’s steric bulk may limit polymerization, favoring discrete mononuclear complexes . Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III) (): Electron-withdrawing substituents (e.g., dichlorobenzoyl) enhance metal-binding stability. The norbornyl group’s electron-donating nature could modulate redox properties in analogous Fe(III) complexes .

Hydrogen Bonding and Crystal Packing: Thioureas with planar substituents (e.g., N-(2-Furoyl)-N'-(2-pyridyl)thiourea) exhibit intermolecular N–H⋯S and N–H⋯O bonds, forming centrosymmetric tetramers (). The norbornyl group disrupts such networks, leading to less ordered crystalline phases .

Biological Activity

N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its role in enzyme inhibition and interactions with cellular targets.

The synthesis of this compound typically involves the reaction of norbornylamine with methyl isothiocyanate. This reaction is usually conducted under mild conditions, often using solvents like dichloromethane or ethanol. The nucleophilic addition of the amine to the isothiocyanate leads to the formation of the thiourea derivative, which can then be purified through recrystallization or chromatography .

Interaction with Enzymes

This compound has been identified as a potential inhibitor of various enzymes, particularly those involved in metabolic pathways. The compound's thiourea group is capable of forming hydrogen bonds with active sites in enzymes, thereby inhibiting their function .

In Vitro Studies

In vitro assays have demonstrated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines, including those derived from leukemia and lung cancer . The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the bicyclic structure significantly affect biological activity. For example, replacing certain functional groups can enhance binding affinity to target proteins or alter the compound's pharmacokinetic properties .

Summary of Biological Activities

Activity Type Description
Enzyme Inhibition Interacts with enzymes via hydrogen bonding, potentially inhibiting metabolic pathways .
Anticancer Effects Induces apoptosis in cancer cells; specific effects noted in leukemia and lung cancer cell lines .
Cytotoxicity Exhibits significant cytotoxicity against a range of cancer cell lines, suggesting potential therapeutic applications .

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